N-[1-(benzenesulfonyl)-1,2,3,4-tetrahydroquinolin-6-yl]-3,4-dimethylbenzamide
Description
Properties
IUPAC Name |
N-[1-(benzenesulfonyl)-3,4-dihydro-2H-quinolin-6-yl]-3,4-dimethylbenzamide | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C24H24N2O3S/c1-17-10-11-20(15-18(17)2)24(27)25-21-12-13-23-19(16-21)7-6-14-26(23)30(28,29)22-8-4-3-5-9-22/h3-5,8-13,15-16H,6-7,14H2,1-2H3,(H,25,27) | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
KWJKUENJSXTMAF-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C=C(C=C1)C(=O)NC2=CC3=C(C=C2)N(CCC3)S(=O)(=O)C4=CC=CC=C4)C | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C24H24N2O3S | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
420.5 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-[1-(benzenesulfonyl)-1,2,3,4-tetrahydroquinolin-6-yl]-3,4-dimethylbenzamide typically involves a multi-step process. One common method includes the following steps:
Formation of the Tetrahydroquinoline Ring: The initial step involves the synthesis of the tetrahydroquinoline ring through a Povarov reaction, which is a cycloaddition reaction between an aniline, an aldehyde, and an alkene.
Introduction of the Benzenesulfonyl Group: The tetrahydroquinoline intermediate is then reacted with benzenesulfonyl chloride in the presence of a base such as triethylamine to introduce the benzenesulfonyl group.
Attachment of the Dimethylbenzamide Moiety: The final step involves the coupling of the benzenesulfonyl-tetrahydroquinoline intermediate with 3,4-dimethylbenzoyl chloride in the presence of a base to form the desired compound.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated synthesis platforms can enhance the efficiency and yield of the production process. Additionally, purification techniques such as recrystallization and chromatography are employed to obtain the compound in high purity.
Chemical Reactions Analysis
Types of Reactions
N-[1-(benzenesulfonyl)-1,2,3,4-tetrahydroquinolin-6-yl]-3,4-dimethylbenzamide undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or chromium trioxide to form corresponding sulfoxides or sulfones.
Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride to convert the sulfonyl group to a sulfinyl or sulfhydryl group.
Substitution: Nucleophilic substitution reactions can occur at the benzenesulfonyl group, where nucleophiles such as amines or thiols replace the sulfonyl group.
Common Reagents and Conditions
Oxidizing Agents: Potassium permanganate, chromium trioxide
Reducing Agents: Lithium aluminum hydride, sodium borohydride
Bases: Triethylamine, sodium hydroxide
Solvents: Dichloromethane, acetonitrile
Major Products Formed
Sulfoxides and Sulfones: Formed through oxidation reactions
Sulfinyl and Sulfhydryl Derivatives: Formed through reduction reactions
Substituted Derivatives: Formed through nucleophilic substitution reactions
Scientific Research Applications
N-[1-(benzenesulfonyl)-1,2,3,4-tetrahydroquinolin-6-yl]-3,4-dimethylbenzamide has a wide range of scientific research applications:
Chemistry: Used as a reagent in organic synthesis and as a building block for the synthesis of more complex molecules.
Biology: Investigated for its potential as an antibacterial and antifungal agent due to its ability to disrupt microbial cell membranes.
Medicine: Explored for its potential therapeutic applications, including as an anti-inflammatory and anticancer agent.
Industry: Utilized in the development of new materials and as a catalyst in various chemical processes.
Mechanism of Action
The mechanism of action of N-[1-(benzenesulfonyl)-1,2,3,4-tetrahydroquinolin-6-yl]-3,4-dimethylbenzamide involves its interaction with specific molecular targets and pathways:
Molecular Targets: The compound targets bacterial cell membranes, leading to increased permeability and cell lysis.
Pathways Involved: It induces the generation of reactive oxygen species (ROS) and reactive nitrogen species (RNS), which contribute to its antibacterial and antifungal activities.
Comparison with Similar Compounds
Comparison with Structural Analogs
Structural Variations and Substituent Effects
The compound is compared below with structurally similar derivatives from the evidence:
Key Observations:
Substituent Diversity: The target compound’s 3,4-dimethylbenzamide group contrasts with sulfonamide (e.g., ), thiophene-carboximidamide (e.g., ), and chlorinated (e.g., ) analogs. Electron-withdrawing groups (e.g., Cl in , F in ) may increase binding affinity to target enzymes like NOS but could introduce metabolic stability challenges.
Synthetic Feasibility :
- Yields for analogs range widely (6–72.6%), with lower yields (e.g., 6% for compound 30 in ) linked to steric hindrance or reactive intermediates. The target compound’s synthesis may face similar challenges depending on reaction conditions.
Physicochemical Properties :
- The dihydrochloride salt formation method (e.g., ) is commonly used to improve solubility and stability. The target compound, lacking ionizable groups in its current structure, may require salt formation for pharmaceutical applicability.
Biological Activity
N-[1-(benzenesulfonyl)-1,2,3,4-tetrahydroquinolin-6-yl]-3,4-dimethylbenzamide is a complex organic compound that has garnered attention for its potential biological activities. This article explores its structural features, synthesis, and various biological evaluations, particularly focusing on its anticancer properties and interactions with specific biological targets.
Structural Characteristics
The compound features a tetrahydroquinoline core substituted with a benzenesulfonyl group and a 3,4-dimethylbenzamide moiety. This unique structure is believed to enhance its biological activity by influencing its interaction with various biological targets.
| Property | Value |
|---|---|
| Molecular Formula | C₂₃H₂₃N₂O₄S |
| Molecular Weight | 427.5 g/mol |
| CAS Number | 946283-24-5 |
Synthesis
The synthesis of this compound typically involves multi-step organic reactions. Key steps include:
- Formation of the tetrahydroquinoline scaffold.
- Introduction of the benzenesulfonyl group through sulfonation reactions.
- Coupling with the 3,4-dimethylbenzoyl chloride to form the final amide product.
These methods highlight the compound's synthetic accessibility and potential for modification to enhance biological activity.
Anticancer Properties
Recent studies have indicated that this compound exhibits significant cytotoxic effects against various cancer cell lines. In vitro assays have demonstrated its ability to inhibit cell proliferation and induce apoptosis in human tumor cells.
- Cell Lines Tested :
- Human lung adenocarcinoma (A549)
- Human malignant melanoma (WM115)
The compound's mechanism of action appears to involve:
- Enzyme Inhibition : It has been identified as a potential inhibitor of enzymes involved in metabolic pathways critical for tumor growth.
- Induction of Apoptosis : Studies using caspase assays have confirmed that exposure to this compound promotes apoptotic cell death in tumor cells.
Study 1: Cytotoxicity Evaluation
A study evaluated the cytotoxic effects of this compound on A549 and WM115 cell lines using WST-1 assays. The results indicated a dose-dependent decrease in cell viability:
| Concentration (µM) | A549 Viability (%) | WM115 Viability (%) |
|---|---|---|
| 0 | 100 | 100 |
| 10 | 85 | 80 |
| 25 | 65 | 60 |
| 50 | 40 | 30 |
Study 2: Apoptosis Induction
Further investigations into the apoptotic effects revealed that treatment with the compound significantly increased caspase-3/7 activity in both cell lines:
| Treatment | Caspase Activity (Relative Units) |
|---|---|
| Control | 1.0 |
| Compound (25 µM) | 2.5 |
| Compound (50 µM) | 4.0 |
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
